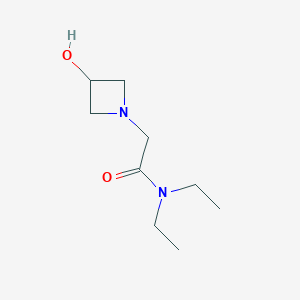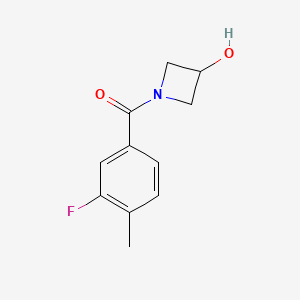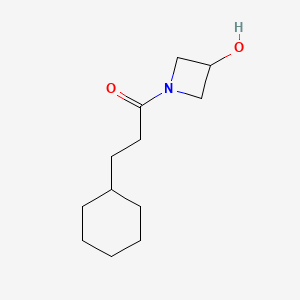
4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene
Descripción general
Descripción
4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene, also known as 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)benzene, is an organobromine compound commonly used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including substitution, condensation, and oxidation reactions. The compound has recently been studied for its potential applications in the field of medicinal chemistry. The aim of
Aplicaciones Científicas De Investigación
Triethylborane-induced Bromine Atom-transfer Radical Addition
A study by Yorimitsu et al. (2001) investigated the solvent effect on bromine atom-transfer radical addition reactions in aqueous media. This research highlights the utility of brominated compounds in radical addition reactions, which can be applied to a variety of substrates including benzene derivatives. The study provides insights into how solvent polarity affects the efficiency of these reactions, with implications for the synthesis of brominated aromatic compounds (Yorimitsu et al., 2001).
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) explored the "aryne" route to naphthalenes using bromo- and trifluoromethoxy-substituted benzene derivatives. Their work demonstrates the synthetic versatility of these compounds, enabling the generation of complex aromatic structures through novel synthetic pathways. This methodology could potentially be adapted for the synthesis of derivatives of "4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene" (Schlosser & Castagnetti, 2001).
Rhenium-Catalyzed Trifluoromethylation
Mejía and Togni (2012) reported on the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes, illustrating the role of trifluoromethyl groups in modifying the electronic properties of aromatic compounds. This research could inform applications of "4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene" in the development of materials with unique electronic or photophysical properties (Mejía & Togni, 2012).
Synthesis of Oxygen-functionalized Aromatic Compounds
Nakamura et al. (2003) provided a general method for synthesizing 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents on the benzene ring. Their work underlines the importance of functionalized benzene derivatives as intermediates in the synthesis of complex aromatic compounds, potentially including those related to "4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene" (Nakamura, Uchiyama, & Ohwada, 2003).
Propiedades
IUPAC Name |
4-bromo-2-methyl-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMISLCLHSXPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



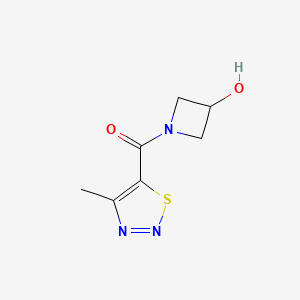
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
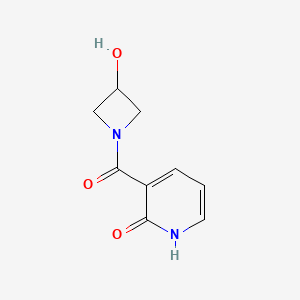
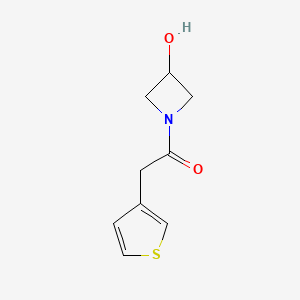
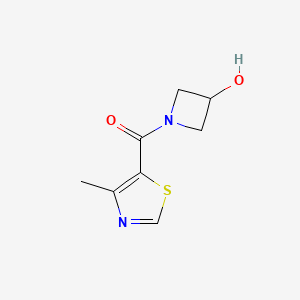

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)
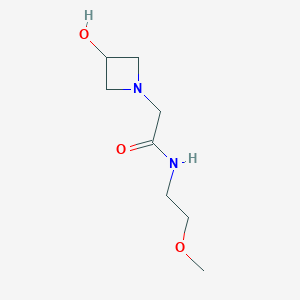
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468773.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)
